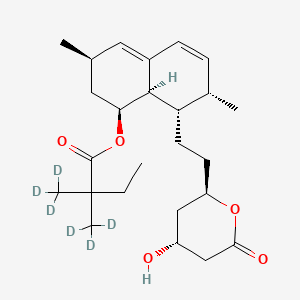
Simvastatina-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simvastatina-d6 es una forma deuterada de simvastatina, un medicamento hipolipemiante que pertenece a la clase de las estatinas. Se utiliza principalmente como estándar interno para la cuantificación de simvastatina en diversas aplicaciones analíticas. El compuesto se caracteriza por la presencia de seis átomos de deuterio, que reemplazan a seis átomos de hidrógeno en la molécula de simvastatina, lo que proporciona una mayor estabilidad y trazabilidad en los análisis de espectrometría de masas .
Aplicaciones Científicas De Investigación
Simvastatin-d6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of simvastatin and its metabolites.
Pharmacokinetics: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of simvastatin in biological systems.
Biomedical Research: Investigated for its potential therapeutic effects in various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.
Industrial Applications: Utilized in the development and quality control of pharmaceutical formulations containing simvastatin .
Mecanismo De Acción
La simvastatina-d6 ejerce sus efectos al inhibir la enzima hidroximetilglutaril-coenzima A reductasa. Esta enzima cataliza la conversión de hidroximetilglutaril-coenzima A a ácido mevalónico, un paso clave en la biosíntesis del colesterol. Al inhibir esta enzima, la this compound reduce la producción de colesterol en el hígado, lo que lleva a niveles más bajos de colesterol en plasma. Los objetivos moleculares y las vías implicadas en este mecanismo incluyen la regulación del metabolismo lipídico y la modulación de varias vías de señalización relacionadas con la homeostasis del colesterol .
Análisis Bioquímico
Biochemical Properties
Simvastatin-d6 interacts with various enzymes and proteins in the body. It is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . By inhibiting this enzyme, simvastatin-d6 reduces the production of cholesterol in the body .
Cellular Effects
Simvastatin-d6 has significant effects on various types of cells and cellular processes. It has been shown to increase the intracellular content of lipid droplets in both non-malignant and cancer cells . It also improves endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .
Molecular Mechanism
Simvastatin-d6 exerts its effects at the molecular level through various mechanisms. It is a prodrug that is hydrolyzed in vivo to generate the active simvastatin acid, which is structurally similar to HMG-CoA . This allows it to competitively inhibit HMG-CoA reductase, thereby reducing cholesterol synthesis . Additionally, simvastatin-d6 has been shown to suppress TLR4/MyD88/NF-ĸB signaling, causing an immune response shift to an anti-inflammatory response .
Temporal Effects in Laboratory Settings
Over time, simvastatin-d6 has been observed to have varying effects in laboratory settings. For instance, long-term exposure to statins, including simvastatin-d6, has been associated with a statistically significant increase in the risk of new onset type 2 diabetes .
Dosage Effects in Animal Models
The effects of simvastatin-d6 vary with different dosages in animal models. For instance, in a study on the effects of simvastatin on neurodevelopmental disorders, it was found that simvastatin at a dose of 40 mg should be avoided in decompensated cirrhosis, while simvastatin 20 mg or other statins based on small study sample size were found to be safe .
Metabolic Pathways
Simvastatin-d6 is involved in the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Transport and Distribution
Simvastatin-d6 is transported and distributed within cells and tissues. It is known to be transported into bacteria cells leading to a drug bioaccumulation over time, which is augmented upon addition of bile acids .
Subcellular Localization
Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it can be inferred that simvastatin-d6 may localize to this organelle to exert its effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de simvastatina-d6 implica la incorporación de átomos de deuterio en la molécula de simvastatina. Esto se puede lograr mediante diversos métodos, incluyendo reacciones de intercambio de deuterio y el uso de reactivos deuterados. Un enfoque común es la reacción de intercambio hidrógeno-deuterio, donde la simvastatina se trata con gas deuterio en presencia de un catalizador, lo que da como resultado el reemplazo de los átomos de hidrógeno por átomos de deuterio .
Métodos de producción industrial
La producción industrial de this compound normalmente implica reacciones de intercambio de deuterio a gran escalaLas condiciones de reacción, como la temperatura, la presión y el tipo de catalizador, se optimizan para lograr altos rendimientos y pureza del producto deuterado .
Análisis De Reacciones Químicas
Tipos de reacciones
La simvastatina-d6 sufre diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para las aplicaciones analíticas del compuesto y su función como estándar interno.
Reactivos y condiciones comunes
Oxidación: La this compound se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de la this compound puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución dan como resultado la formación de derivados sustituidos con diferentes grupos funcionales .
Aplicaciones en investigación científica
La this compound tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones clave incluyen:
Química analítica: Se utiliza como estándar interno en espectrometría de masas para la cuantificación de simvastatina y sus metabolitos.
Farmacocinética: Se emplea en estudios farmacocinéticos para rastrear la absorción, distribución, metabolismo y excreción de la simvastatina en los sistemas biológicos.
Investigación biomédica: Se investiga por sus posibles efectos terapéuticos en diversas enfermedades, incluyendo enfermedades cardiovasculares, cáncer y trastornos neurodegenerativos.
Aplicaciones industriales: Se utiliza en el desarrollo y control de calidad de formulaciones farmacéuticas que contienen simvastatina .
Comparación Con Compuestos Similares
La simvastatina-d6 es única debido a su naturaleza deuterada, que proporciona una mayor estabilidad y trazabilidad en las aplicaciones analíticas. Los compuestos similares incluyen otras estatinas deuteradas y estatinas no deuteradas como:
Atorvastatina: Otra estatina utilizada para reducir los niveles de colesterol, pero sin átomos de deuterio.
Pravastatina: Una estatina con una estructura química y un perfil farmacocinético diferentes.
Rosuvastatina: Conocida por su alta potencia en la reducción de los niveles de colesterol de lipoproteínas de baja densidad.
Lovastatina: Una estatina de origen natural con efectos hipolipemiantes similares
La this compound destaca por su uso específico como estándar interno en química analítica, lo que proporciona una cuantificación precisa y fiable de la simvastatina en diversas aplicaciones de investigación e industriales.
Propiedades
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-QDGXURMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Simvastatin-d6 used in the LC-MS-MS method described in the research paper []?
A1: Simvastatin-d6 serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS-MS) method developed by the researchers []. Internal standards are crucial for accurate quantification in analytical chemistry, particularly when analyzing complex biological samples like plasma.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
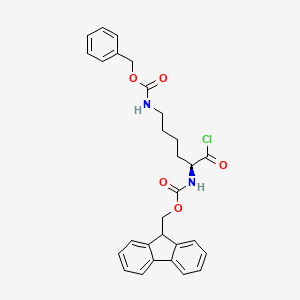
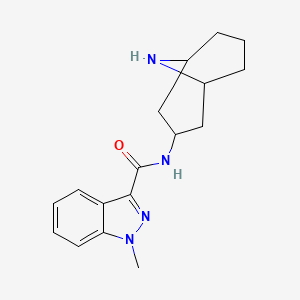
![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)


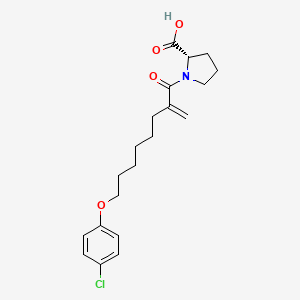
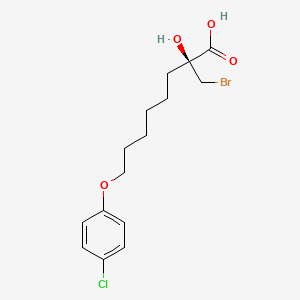

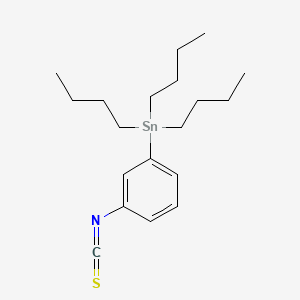
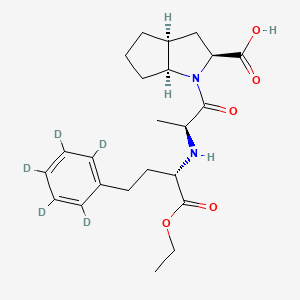

![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)
![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)

